molecular formula C12H16N2O B096129 5-Methoxygramine CAS No. 16620-52-3

5-Methoxygramine

Cat. No. B096129
CAS RN: 16620-52-3
M. Wt: 204.27 g/mol
InChI Key: GOERTRUXQHDLHC-UHFFFAOYSA-N
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Description

5-Methoxygramine is a methoxylated derivative of gramine, a naturally occurring indole alkaloid. It has been detected in the roots of 12-day-old seedlings of Phalaris aquatica, a plant species known for containing various gramine derivatives. The compound was identified using thin-layer chromatography (TLC) among other spectroscopic methods .

Synthesis Analysis

The synthesis of 5-Methoxygramine itself is not directly described in the provided papers. However, related compounds have been synthesized through various methods. For instance, 5-(1-hydroxy-2-haloethyl)-2'-deoxyuridines, which share a similar methoxy functional group, were synthesized by adding halogenated hydroxyl groups to vinyl substituents of deoxyuridines . Another related compound, 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, was synthesized through a reaction between 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine . These methods could potentially be adapted for the synthesis of 5-Methoxygramine.

Molecular Structure Analysis

The molecular structure of 5-Methoxygramine has been elucidated using spectroscopic methods, although the specific details are not provided in the abstracts. However, similar compounds have had their structures characterized by X-ray diffraction, FT-IR, and NMR techniques, which are standard methods for determining the structure of organic compounds .

Chemical Reactions Analysis

The chemical reactions involving 5-Methoxygramine are not explicitly detailed in the provided papers. However, methoxylated compounds, in general, can undergo various chemical reactions, such as demethylation or substitution reactions, depending on the reagents and conditions applied .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Methoxygramine are not directly reported in the abstracts. However, similar methoxylated compounds exhibit interesting properties such as fluorescence , and their molecular electrostatic potential, hardness/softness parameters, and net charges can be investigated to understand their electrophilic/nucleophilic nature . Additionally, the stability of these molecules can be analyzed through hyperconjugative interactions and charge delocalization using natural bond orbital analysis .

Scientific Research Applications

  • Identification in Plants : 5-Methoxygramine has been identified in the roots of 12-day-old seedlings of Phalaris aquatica. Its structure was elucidated using spectroscopic methods (Mulvena et al., 1983).

  • Psychotherapeutic Effects : Epidemiological studies suggest that 5-MeO-DMT, a compound related to 5-Methoxygramine, is used for spiritual and recreational purposes and may have psychotherapeutic effects, including improvements in symptoms of PTSD, depression, anxiety, alcoholism, and drug use disorder (Davis et al., 2018).

  • Interactions with Serotonin Receptors : 5-Methoxygramine has been studied for its effect on serotonin 5-HT2C receptors in CHO cells, showing altered agonist responsiveness and intrinsic activity depending on the pretreatment ligand (Devlin et al., 2004).

  • Drug Interaction Kinetics : Research on the kinetics of 5-Methoxygramine's interaction with 5-hydroxytryptamine2 receptors suggests that it acts as a low-affinity antagonist, with its kinetics influenced by the presence of an adventitia, indicating a significant role in the modulation of drug-receptor interactions (Clancy et al., 1987).

  • Effect on Neuroendocrine Markers : Inhalation of vaporized synthetic 5-MeO-DMT, a related compound, significantly changed cortisol levels and decreased IL-6 concentrations, indicating potential effects on stress and immune response markers (Uthaug et al., 2019).

  • Potential Recreational Use and Risks : 5-MeO-DALT, a related tryptamine, has been sold as a 'research chemical' and used recreationally. There's limited scientific literature on its pharmacological and toxicological characteristics, and it has been associated with at least one death (Corkery et al., 2012).

  • Improvements in Mental Health Conditions : A study found that 5-MeO-DMT used in a group setting was associated with self-reported improvements in conditions like depression and anxiety (Davis et al., 2019).

  • Synthesis of Derivatives : Derivatives of 5-Methoxygramine have been synthesized for potential applications in pharmacology (Shvedov et al., 1971).

  • Cognitive and Creative Effects : 5-MeO-DMT has been studied for its potential to advance understanding of cognitive and neuronal processes underpinning creativity (Germann, 2019).

  • Use in Analytical Chemistry : 5-Hydroxygramine, a compound related to 5-Methoxygramine, has been used as an internal standard in the determination of biogenic indoles using high-performance liquid chromatography (Hojo et al., 1982).

Safety And Hazards

5-Methoxygramine is harmful if swallowed and causes severe skin burns and eye damage . It’s recommended to wear protective gloves, clothing, eye protection, and to avoid breathing dust, fume, gas, mist, vapors, and spray .

properties

IUPAC Name

1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-14(2)8-9-7-13-12-5-4-10(15-3)6-11(9)12/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOERTRUXQHDLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168081
Record name Methoxygramine
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Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxygramine

CAS RN

16620-52-3
Record name 5-Methoxy-N,N-dimethyl-1H-indole-3-methanamine
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Record name Methoxygramine
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Record name 5-Methoxygramine
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Record name Methoxygramine
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Record name 2-dimethylaminomethyl-5-methoxyindole
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Record name 5-METHOXYGRAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
HF Russell, EJ Waller… - The Journal of Organic …, 1991 - ACS Publications
… A very elementary rate study to compare the rate of reaction of 5-nitrogramine to that of 5-methoxygramine was undertaken. Standard reaction conditions were developed and followed …
Number of citations: 9 pubs.acs.org
PK Gessner, WM McISAAC, IH Page - Nature, 1961 - nature.com
… N-acetyl-5-methoxytryptamine, 5-hydroxyindole acetic acid, 5-methoxyindole acetic acid and 5-methoxygramine had no effect on arterial blood pressure of dogs or cats. Serotonin, 5-…
Number of citations: 54 www.nature.com
MG Devlin, NJ Smith, OM Ryan, E Guida… - European journal of …, 2004 - Elsevier
… Seventy-two hours of pretreatment with the weak agonist, 5-methoxygramine, caused an … effect on basal signaling; pretreatment with 5-methoxygramine had no significant effect. These …
Number of citations: 21 www.sciencedirect.com
JS Stollak - 1982 - elibrary.ru
… 2-Bromolysergic acid diethylamide (BOL), cyproheptadine (CPH), 5-methylgramine (5-MG) and 5-methoxygramine (5-MOG) were found to be competitive antagonists at the 5-HT …
Number of citations: 3 elibrary.ru
BD Schlag, Z Lou, M Fennell, J Dunlop - Journal of Pharmacology and …, 2004 - ASPET
… dipyrrole-1(2H)carboxamide] and mianserin; and neutral antagonists SB-242084 [6-chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-indoline] and 5-methoxygramine …
Number of citations: 79 jpet.aspetjournals.org
BM Clancy, R Osman, S Maayani - Journal of Pharmacology and …, 1987 - ASPET
… In contrast, the rate constants of the low affinity antagonist 5-methoxygramine were reduced … to the relatively low partition coefficient of 5-methoxygramine. The ratios of the estimated rate …
Number of citations: 9 jpet.aspetjournals.org
KH Matzke, GJ Meyer, A Osterholz, G Coates… - International journal of …, 1991 - Elsevier
… , ([‘I ClS-HT), [” CJserotonin) was synthesized from hydrogen [” Clcyanide in a three-step procedure: [” Clcyanide was first added to the cold precursor 5-methoxygramine methylsulfate …
Number of citations: 8 www.sciencedirect.com
VI Shvedov, GN Kurilo, AN Grinev - Chemistry of Heterocyclic Compounds, 1971 - Springer
… 2-Benzyl-5-methoxygramine hydrochlorides were obtained from the latter and used to obtain (2-benzyl-5-methoxy-3-indolyl)acetonitriles. The nitriles were converted to 2-benzyl-5-…
Number of citations: 1 link.springer.com
DP Mulvena, K Picker, DD Ridley, M Slaytor - Phytochemistry, 1983 - Elsevier
… 5-Methoxygramine also was detected by TLC. All three gramine derivatives are reported for the first time. … 5-methoxygramine …
Number of citations: 8 www.sciencedirect.com
Y Hayakawa, M Singh, N Shibata, Y Takeuchi… - Journal of fluorine …, 1999 - Elsevier
… This prompted us to consider a similar lithiation and subsequent electrophilic fluorination of 5-methoxygramine as a potential route to 4-fluoro-5-methoxytryptamine derivatives, …
Number of citations: 21 www.sciencedirect.com

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